

# 3,4-Difluorothiophenol as a halo-substituted thiol derivative

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## Compound of Interest

Compound Name: 3,4-Difluorothiophenol

Cat. No.: B1350639

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An In-Depth Technical Guide to **3,4-Difluorothiophenol**: A Core Building Block for Advanced Pharmaceutical and Material Science Applications

## Introduction: The Strategic Role of Fluorinated Thiophenols

In the landscape of modern chemical synthesis, halo-substituted aromatic compounds serve as indispensable building blocks. The strategic introduction of halogen atoms, particularly fluorine, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.<sup>[1]</sup> Among these, **3,4-Difluorothiophenol** (CAS: 60811-24-7) has emerged as a particularly valuable intermediate in both drug discovery and materials science.<sup>[2]</sup>

This technical guide, intended for researchers, chemists, and drug development professionals, provides an in-depth examination of **3,4-difluorothiophenol**. We will move beyond a simple recitation of facts to explore the causality behind its utility, offering field-proven insights into its properties, synthesis, and critical applications. The narrative is structured to provide not just protocols, but a foundational understanding of why specific experimental choices are made, ensuring a trustworthy and authoritative resource for laboratory application.

## Section 1: Core Physicochemical Properties and Safe Handling

A comprehensive understanding of a reagent's properties is the bedrock of successful and safe experimentation. The unique characteristics of **3,4-difluorothiophenol** are dictated by the interplay between its nucleophilic thiol group and the electron-withdrawing nature of the two fluorine atoms on the aromatic ring.<sup>[2]</sup>

## Key Physicochemical Data

The essential properties of **3,4-difluorothiophenol** are summarized below for quick reference. These values are critical for reaction setup, purification, and storage.

Property	Value	Source(s)
CAS Number	60811-24-7	[2][3]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> F <sub>2</sub> S	[2][3][4]
Molecular Weight	146.16 g/mol	[3][4][5]
Appearance	Colorless to light yellow liquid	[2][3]
Odor	Pungent, characteristic of thiols	[3]
Boiling Point	169-170 °C (lit.)	[3]
Density	1.323 g/mL at 25 °C (lit.)	[3]
Refractive Index	n <sub>20/D</sub> 1.528 (lit.)	
Flash Point	48.9 °C (120.0 °F) - closed cup	
Solubility	Soluble in common organic solvents	[2]

## Rationale for Handling and Storage Protocols

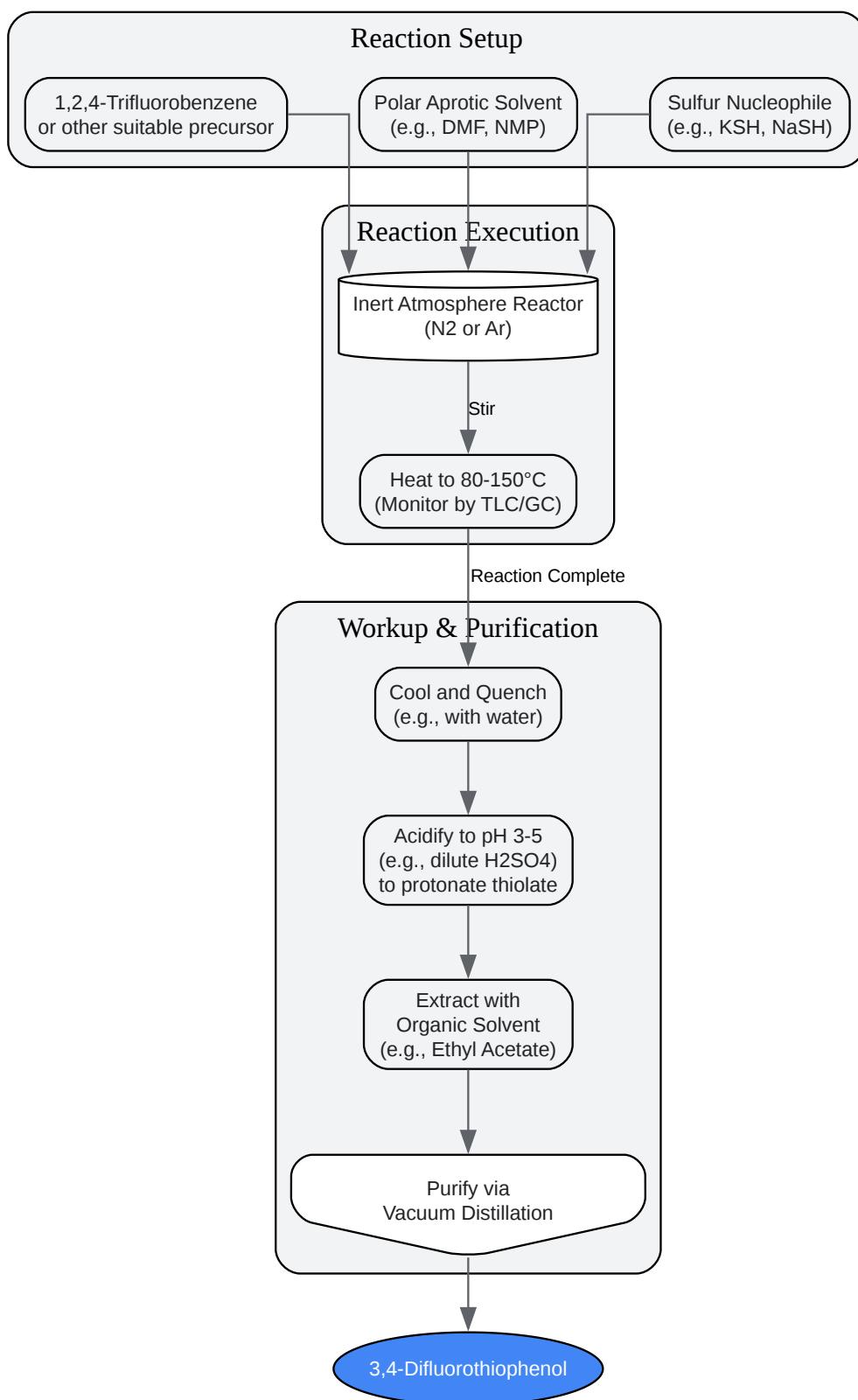
The reactivity and physical state of **3,4-difluorothiophenol** necessitate stringent safety and handling protocols. Its classification as a flammable liquid and an irritant is not merely a label but a directive for specific laboratory practices.<sup>[3]</sup>

- Ventilation: Thiols are notoriously volatile and possess strong, unpleasant odors.[3] All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3]
- Personal Protective Equipment (PPE): Standard PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat, is mandatory. [3]
- Storage: **3,4-Difluorothiophenol** is sensitive to air and moisture, which can lead to oxidation of the thiol group to form the corresponding disulfide. To ensure its integrity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] Refrigeration at 2-8°C in a dark, well-ventilated area away from ignition sources is recommended to maintain stability.[3][6]

## Section 2: Synthesis of 3,4-Difluorothiophenol

While **3,4-difluorothiophenol** is commercially available, understanding its synthesis provides context for potential impurities and scale-up considerations. The most common industrial routes involve nucleophilic aromatic substitution (SNAr) on a readily available di- or tri-halogenated benzene precursor.

The workflow below illustrates a generalized approach where a fluorinated aromatic is reacted with a sulfur source. The choice of a highly polar aprotic solvent like DMF or DMSO is critical; it effectively solvates the cation of the sulfur nucleophile (e.g., K<sup>+</sup> from KSH), enhancing the nucleophilicity of the hydrosulfide anion and facilitating the displacement of a halide on the electron-deficient aromatic ring.

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*A generalized workflow for the synthesis of **3,4-difluorothiophenol**.*

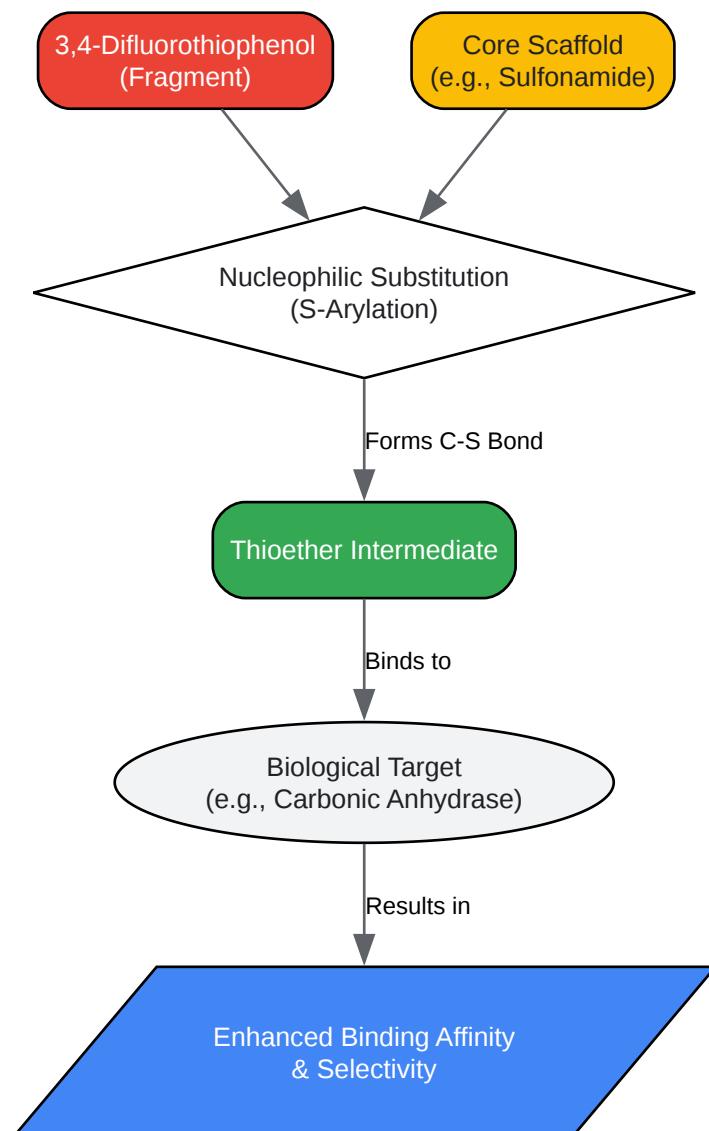
## Section 3: Key Reactions and Applications in Drug Discovery

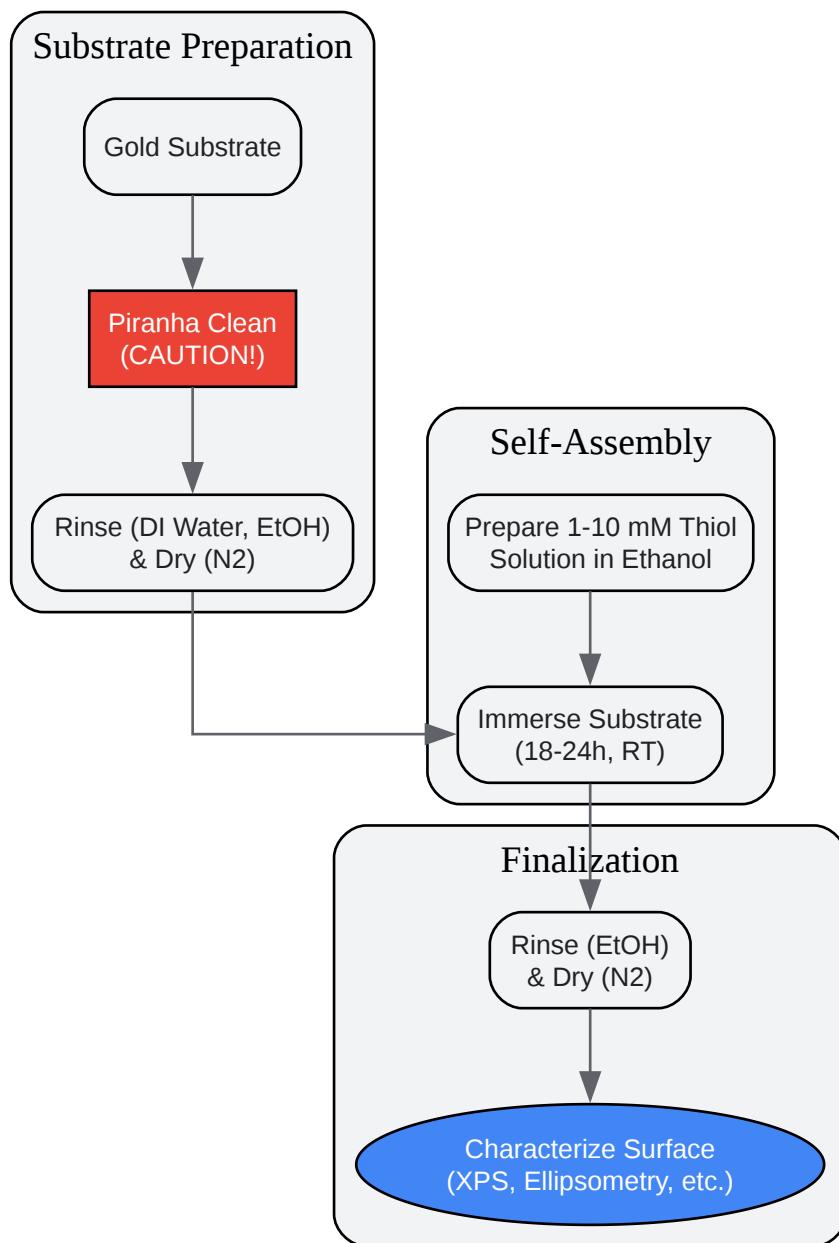
The utility of **3,4-difluorothiophenol** stems from the reactivity of its thiol group, which serves as a versatile nucleophilic handle for constructing carbon-sulfur bonds.[\[1\]](#)[\[7\]](#) This capability is extensively leveraged in medicinal chemistry to synthesize thioethers, a common structural motif in biologically active molecules.[\[7\]](#)

### Application Example: Synthesis of Carbonic Anhydrase Inhibitors

A prominent application of **3,4-difluorothiophenol** is in the synthesis of potent inhibitors for carbonic anhydrases (CAs).[\[1\]](#) CAs are metalloenzymes that play a crucial role in physiological processes, and their dysregulation is linked to diseases like glaucoma, epilepsy, and certain cancers, making them a key therapeutic target.[\[1\]](#) The incorporation of the 3,4-difluorophenylthio moiety has been shown to significantly enhance binding affinity and selectivity for specific CA isoforms.[\[1\]](#)

The diagram below illustrates the fundamental logic of using this building block in fragment-based drug design, where the unique properties of the difluorothiophenol fragment are appended to a core scaffold to enhance its interaction with a biological target.





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